molecular formula C11H20O4 B15398673 Ethyl 3-(acetyloxy)-5-methylhexanoate CAS No. 88953-93-9

Ethyl 3-(acetyloxy)-5-methylhexanoate

Cat. No.: B15398673
CAS No.: 88953-93-9
M. Wt: 216.27 g/mol
InChI Key: YNXBZSYNJXUMIU-UHFFFAOYSA-N
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Description

Ethyl 3-(acetyloxy)-5-methylhexanoate is a chemical compound provided for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Compounds with ester functional groups, such as this one, are often of interest in various scientific fields. Based on the properties of structurally similar molecules, this compound may be investigated for its potential as a flavor and fragrance ingredient, as many related esters are known for their fruity and green odor profiles . Researchers may also explore its utility as a synthetic intermediate or building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The specific applications, mechanism of action, and full research value of this compound are subject to ongoing investigation by qualified researchers.

Properties

CAS No.

88953-93-9

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 3-acetyloxy-5-methylhexanoate

InChI

InChI=1S/C11H20O4/c1-5-14-11(13)7-10(6-8(2)3)15-9(4)12/h8,10H,5-7H2,1-4H3

InChI Key

YNXBZSYNJXUMIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(C)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of Ethyl 3-(acetyloxy)-5-methylhexanoate with analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Applications Key Properties
This compound C₁₁H₁₈O₄ 214.26 Ester, Acetyloxy, Methyl Flavoring, Fragrance, Synthesis Moderate volatility, Ester odor
Ethyl 5-methylhexanoate C₈H₁₆O₂ 144.21 Ester, Methyl Liquor flavoring Higher volatility, Fruity notes
Ethyl 3-amino-5-methylhexanoate HCl C₉H₂₀ClNO₂ 209.71 Ester, Amino, Methyl Pharmaceutical intermediates Hydrochloride salt, Water-soluble
Eicosanoic acid, 2-(acetyloxy)-... C₂₅H₄₄O₆ 440.61 Ester, Multiple Acetyloxy Potential antifungal applications High molecular weight, Low volatility
Ethyl 2-acetylhexanoate C₁₀H₁₈O₃ 186.25 Ester, Acetyl Industrial synthesis Keto group reactivity
Key Observations:
  • Ethyl 5-methylhexanoate: Lacks the acetyloxy group, resulting in lower molecular weight (144.21 g/mol) and higher volatility. It is primarily used in Chinese strong-aroma liquors for its fruity notes .
  • Ethyl 3-amino-5-methylhexanoate HCl: Substitution of acetyloxy with an amino group (-NH₂) makes it a hydrochloride salt, enhancing water solubility for pharmaceutical applications .
  • Ethyl 2-acetylhexanoate: Features a keto group instead of acetyloxy, enabling reactivity in industrial syntheses (e.g., acetoacetate chemistry).

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-(acetyloxy)-5-methylhexanoate?

Methodological Answer:
The synthesis typically involves esterification of 3-(acetyloxy)-5-methylhexanoic acid with ethanol using a catalytic amount of sulfuric acid. The reaction is monitored by TLC (thin-layer chromatography) for completion, followed by rotary evaporation to remove excess ethanol. The crude product is purified via recrystallization or column chromatography . For derivatives, substituents (e.g., aryl groups) may be introduced prior to esterification through condensation reactions under basic conditions .

Advanced: How can regioselective acetylation challenges be addressed during synthesis?

Methodological Answer:
Regioselectivity issues often arise due to competing reaction pathways. Strategies include:

  • Protecting group chemistry: Temporarily block reactive hydroxyl groups before acetylation.
  • Catalyst optimization: Use Lewis acids (e.g., ZnCl₂) or enzyme-mediated acetylation for selectivity.
  • Temperature control: Lower temperatures (0–5°C) can favor kinetic control over thermodynamic outcomes.
    Contradictions in reported yields (e.g., 60–85%) may stem from solvent polarity variations or impurities in starting materials, necessitating rigorous NMR and HPLC validation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm ester linkages, acetyloxy (-OAc), and methyl branching (e.g., δ ~2.0 ppm for acetyl protons) .
    • IR: Identify carbonyl stretches (~1740 cm⁻¹ for ester, ~1700 cm⁻¹ for acetyl groups) .
  • Chromatography:
    • HPLC/MS: Assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 217).
  • X-ray crystallography: Resolve stereochemistry in crystalline derivatives .

Advanced: How do structural modifications impact biological activity in enzyme inhibition studies?

Methodological Answer:

  • Aryl substitutions: Introducing electron-withdrawing groups (e.g., nitro) at the 3-position enhances binding to enzyme active sites via π-π stacking, as shown in analogs like Methyl 2-Acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate .
  • Steric effects: Bulky substituents (e.g., 4-fluorobenzyloxy) reduce bioavailability due to hindered diffusion, necessitating molecular docking simulations to optimize interactions .
  • Data contradictions: Discrepancies in IC₅₀ values (e.g., 10–50 μM) may arise from assay conditions (e.g., pH, co-solvents), requiring standardized protocols .

Basic: What are its primary applications in organic synthesis?

Methodological Answer:

  • Intermediate for complex molecules: Used in multi-step syntheses of pharmaceuticals (e.g., neuroprotective agents) and agrochemicals.
  • Ester hydrolysis: Generates carboxylic acids for further functionalization (e.g., amide coupling) .
  • Comparative data: Analogous esters like Ethyl 3-methylhexanoate demonstrate versatility in biodegradable polymer synthesis, suggesting similar potential for this compound .

Advanced: How can conflicting data in reaction mechanisms be resolved?

Methodological Answer:

  • Kinetic vs. thermodynamic control: Use DFT (density functional theory) calculations to model transition states and identify dominant pathways.
  • Isotopic labeling: Track acetyl group transfer using ¹⁸O-labeled ethanol to confirm esterification mechanisms .
  • Cross-validation: Compare results across multiple techniques (e.g., GC-MS, NMR) to reconcile discrepancies in byproduct formation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear NIOSH/MSHA-certified respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation/skin contact .
  • Ventilation: Use fume hoods during synthesis to mitigate exposure to volatile organic byproducts.
  • Waste disposal: Neutralize acidic residues (e.g., H₂SO₄) before disposal per EPA guidelines .

Advanced: What strategies improve yield in scaled-up synthesis?

Methodological Answer:

  • Continuous flow reactors: Enhance mixing and heat transfer, reducing side reactions (e.g., diethyl ether formation).
  • Catalyst recycling: Immobilize sulfuric acid on silica gel to minimize waste.
  • Process optimization: Adjust molar ratios (e.g., ethanol:acid = 3:1) and use microwave-assisted synthesis for faster reaction times .

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